Alloisoleucine, 3-methoxy-, DL- (8CI)
CAS No.: 19866-57-0
Cat. No.: VC0217721
Molecular Formula: C7H15NO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19866-57-0 |
---|---|
Molecular Formula | C7H15NO3 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Classification
Alloisoleucine, 3-methoxy-, DL- (8CI) is a modified amino acid with the CAS number 19866-57-0 . It represents a racemic mixture (DL) of the 3-methoxy derivative of alloisoleucine. As a methoxylated analog of alloisoleucine, this compound contains an additional methoxy group (-OCH3) at the 3-position carbon.
Structural Comparison with Parent Compounds
Chemical Properties and Characteristics
Physical Properties
While specific physical property data for Alloisoleucine, 3-methoxy-, DL- (8CI) is limited in available research, properties can be reasonably inferred from structurally related compounds:
Spectroscopic Characteristics
Analytical identification of this compound would likely utilize similar spectroscopic methods as those applied to other alloisoleucine derivatives. Mass spectrometry fragmentation patterns for the parent compound alloisoleucine include significant peaks at m/z 43.01894, 132.04684, 72.08191, and 115.07721 , which would be modified by the additional methoxy group in the 3-methoxy derivative.
Analytical Detection Methods
Chromatographic Techniques
For the analysis of branched-chain amino acids and their derivatives like Alloisoleucine, 3-methoxy-, DL- (8CI), advanced chromatographic techniques are essential. Modern methods employ:
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Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS)
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Chiral column chromatography for separation of stereoisomers
The HPLC analysis of alloisoleucine enantiomers on Astec CHIROBIOTIC columns represents one potential analytical approach that could be adapted for this methoxylated derivative .
Mass Spectrometry Parameters
Mass spectrometric detection would be critical for distinguishing Alloisoleucine, 3-methoxy-, DL- (8CI) from other amino acid derivatives. Based on mass spectrometry data for related compounds, expected fragmentations would likely include:
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Loss of the carboxyl group
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Fragmentation at the α-carbon
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Distinctive fragmentation patterns reflecting the methoxy substitution
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Multiple Reaction Monitoring (MRM) transitions specific to the methoxylated structure
Biological Significance and Research Applications
Diagnostic Relevance in Metabolic Disorders
L-alloisoleucine serves as a critical diagnostic marker for maple syrup urine disease (MSUD), a genetic disorder affecting branched-chain amino acid metabolism . Plasma L-alloisoleucine levels above 5 μmol/L are considered the most specific and sensitive diagnostic marker for all forms of MSUD .
The methoxylated derivative could potentially serve as:
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An internal standard for quantitative analysis of alloisoleucine
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A research tool for studying branched-chain amino acid metabolism
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A reference compound for developing more specific diagnostic assays
Synthesis and Production Methods
The synthesis of Alloisoleucine, 3-methoxy-, DL- (8CI) would likely involve:
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Starting with DL-alloisoleucine as base material
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Protection of the amino and carboxyl groups
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Selective introduction of the methoxy group at the 3-position
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Deprotection to yield the final product
Alternative approaches might include:
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Stereoselective synthesis starting from appropriate precursors
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Modification of L-isoleucine followed by epimerization
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Resolution of the racemic mixture to obtain specific stereoisomers
Comparative Analysis with Related Compounds
The following table compares key properties of Alloisoleucine, 3-methoxy-, DL- (8CI) with structurally related compounds:
Future Research Directions
Several areas warrant further investigation regarding Alloisoleucine, 3-methoxy-, DL- (8CI):
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Comprehensive Physicochemical Characterization: Full spectroscopic analysis including NMR, IR, and high-resolution mass spectrometry
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Metabolic Fate Studies: Investigation of its potential metabolism in biological systems
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Structure-Activity Relationship Analysis: Comparative studies with other modified amino acids
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Method Development: Creation of specific analytical protocols for its detection in complex matrices
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Potential Therapeutic Applications: Exploration as a potential pharmacological agent or research tool
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